2,2,4,4-Tetramethylcyclobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

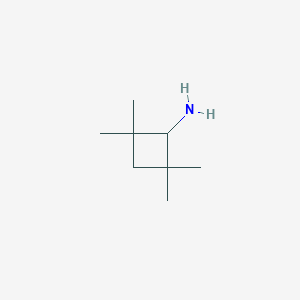

2,2,4,4-Tetramethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylcyclobutan-1-amine typically involves the amination of 2,2,4,4-tetramethylcyclobutan-1,3-diol. This process can be achieved through an amination reduction reaction using ammonia gas and a suitable catalyst. Common catalysts include nickel, zinc, cobalt, copper, chromium, aluminum, and noble metals such as ruthenium, palladium, rhodium, and platinum .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective catalysts and reaction conditions that minimize side reactions and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,4,4-Tetramethylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, amine oxides, and reduced amine compounds .

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

2,2,4,4-Tetramethylcyclobutan-1-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and sulfurization processes. For instance, it has been used in the synthesis of sulfur-rich compounds through reactions catalyzed by fluoride anions, leading to the formation of unexpected products like dithiolactones and dithiocarboxylates .

Synthesis of Tetrasubstituted Compounds

The compound is utilized to synthesize tetrasubstituted imidazoles and other complex organic molecules. The ability to modify its structure makes it valuable for creating diverse derivatives that can be further explored for biological or material properties .

Materials Science

Polymer Production

In materials science, this compound is a precursor for producing high-performance polymers. It can be incorporated into copolyesters that exhibit enhanced thermal stability and mechanical properties. These polymers are suitable for applications in packaging and automotive industries due to their improved durability .

Thermal Stability Enhancements

Research has indicated that incorporating this compound into polymer matrices can significantly enhance thermal resistance. This property is particularly beneficial for applications requiring materials to withstand elevated temperatures without degrading .

Pharmaceutical Applications

Potential Drug Development

The structural features of this compound make it an interesting candidate for drug development. Its derivatives have shown potential biological activities that warrant further investigation. The compound's reactivity allows for the modification of its structure to optimize pharmacological properties .

Case Study 1: Sulfurization Reactions

In a series of experiments documented by Nakayama et al., this compound was subjected to sulfurization with elemental sulfur under various conditions. The results demonstrated that the type of solvent used significantly influenced the product distribution: DMF yielded predominantly cis-isomeric products while toluene led to a mixture of isomers .

Case Study 2: Polymer Blends

Eastman Chemical Company has explored the use of this compound in developing copolyesters with improved heat resistance. Their findings suggest that these new materials outperform traditional polymers in high-temperature applications .

Summary Table: Properties and Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; participates in cycloadditions and sulfurization |

| Materials Science | Precursor for high-performance polymers; enhances thermal stability |

| Pharmaceutical Research | Potential candidate for drug development; derivatives exhibit biological activity |

Mécanisme D'action

The mechanism of action of 2,2,4,4-Tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and exert specific effects on cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,4,4-Tetramethylcyclobutane-1,3-diol

- 2,2,4,4-Tetramethylcyclobutanone

- 2,2,4,4-Tetramethylcyclobutan-1,3-dione

Uniqueness

2,2,4,4-Tetramethylcyclobutan-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various applications .

Activité Biologique

2,2,4,4-Tetramethylcyclobutan-1-amine (TMCBA) is an organic compound characterized by a cyclobutane ring with four methyl substituents and an amine functional group. Its unique structure allows for diverse chemical reactivity and potential biological activity. This article aims to explore the biological properties of TMCBA through various studies, highlighting its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

- Molecular Formula : C₈H₁₈N

- Molecular Weight : Approximately 126.24 g/mol

- IUPAC Name : this compound

Structure

The presence of the amine group in TMCBA is significant as it enables hydrogen bonding and ionic interactions with various biomolecules. This structural feature is pivotal in modulating biological pathways.

The mechanism of action of TMCBA involves several biochemical interactions:

- Hydrogen Bonding : The amine group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids.

- Electrostatic Interactions : TMCBA may engage in electrostatic interactions with charged residues in enzymes or receptors.

- Enzyme Modulation : Preliminary studies suggest that TMCBA may influence enzyme activity through reversible binding mechanisms.

Antimicrobial Properties

Research has indicated that TMCBA exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of TMCBA on human cell lines. Results indicated that at certain concentrations, TMCBA could induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications.

Case Studies

-

Antimicrobial Efficacy :

- Study Design : A series of disc diffusion assays were performed using TMCBA against common bacterial pathogens.

- Results : Zones of inhibition were observed, indicating significant antimicrobial properties.

- : TMCBA shows promise as a lead compound for developing new antibiotics.

-

Cytotoxicity Assessment :

- Study Design : MTT assays were utilized to assess the viability of cancerous versus non-cancerous cell lines after treatment with varying concentrations of TMCBA.

- Results : IC50 values were determined to be lower for cancer cells compared to normal cells.

- : The selective cytotoxicity suggests potential for targeted cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol | Hydroxyl-substituted | Exhibits different solubility and reactivity |

| 2,2-Dimethylcyclobutan-1-amine | Dimethyl-substituted | Lacks additional methyl groups; different stability |

| 2-Amino-3-methylcyclobutane | Amino-substituted | Different functional group positioning |

Propriétés

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)5-8(3,4)6(7)9/h6H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNUIEYRCDOKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1N)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.